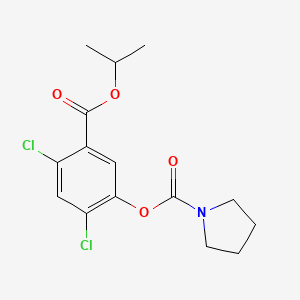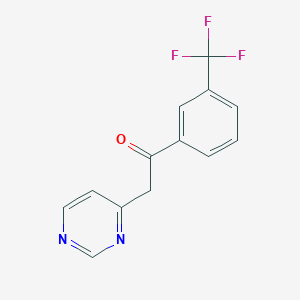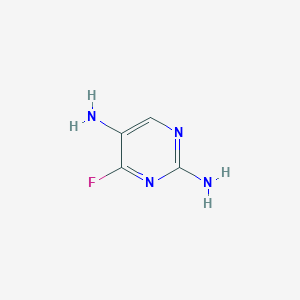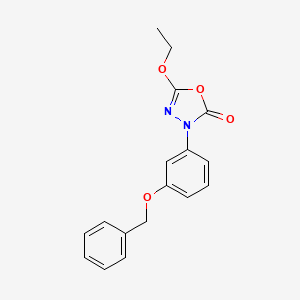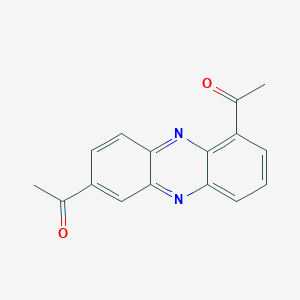
1,1'-(Phenazine-1,7-diyl)diethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Phenazine-1,7-diyl)diethanone is a compound belonging to the class of phenazine derivatives. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The molecular formula of 1,1’-(Phenazine-1,7-diyl)diethanone is C16H12N2O2, and it has a molecular weight of 264.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including 1,1’-(Phenazine-1,7-diyl)diethanone, can be achieved through various methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization.
Beirut Method: This method involves the reductive cyclization of diphenylamines.
One-Pot Synthesis: This method involves the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of K2S2O8 in AcOH and water.
Industrial Production Methods
Industrial production of phenazine derivatives often involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The use of green solvents and metal-free conditions is preferred to minimize environmental impact .
Chemical Reactions Analysis
1,1’-(Phenazine-1,7-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
1,1’-(Phenazine-1,7-diyl)diethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(Phenazine-1,7-diyl)diethanone involves its ability to act as an electron shuttle, modifying cellular redox states and contributing to biofilm formation and architecture. It also serves as a cell signal that regulates patterns of gene expression . The compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects .
Comparison with Similar Compounds
1,1’-(Phenazine-1,7-diyl)diethanone can be compared with other phenazine derivatives and similar compounds:
1,1’-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone: This compound is used as a building block in heterocyclic synthesis and exhibits biological activities such as antitumor and antiviral properties.
1,1’-(9H-carbazole-2,7-diyl)diethanone: This compound is used in research for its potential antitumor activity and HDAC inhibitory properties.
Properties
CAS No. |
62386-24-7 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
1-(6-acetylphenazin-2-yl)ethanone |
InChI |
InChI=1S/C16H12N2O2/c1-9(19)11-6-7-13-15(8-11)17-14-5-3-4-12(10(2)20)16(14)18-13/h3-8H,1-2H3 |
InChI Key |
SIWZNXGKRRAHOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=NC3=CC=CC(=C3N=C2C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


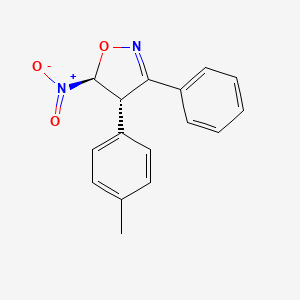
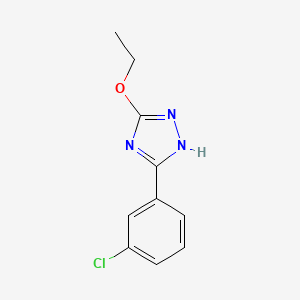
![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
methanone](/img/structure/B12911492.png)
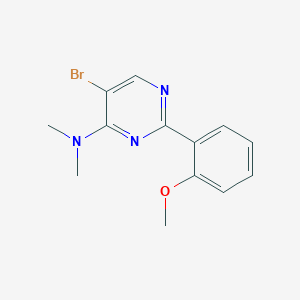
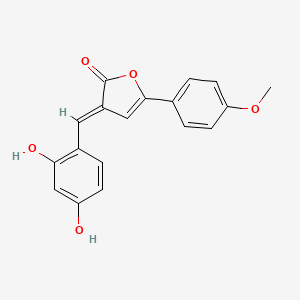
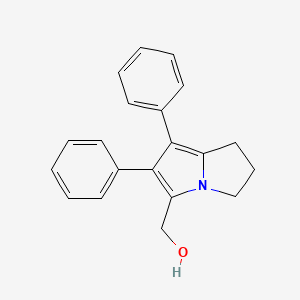

![7,7-Bis(2-methyl-1-octyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12911519.png)
